molecular formula C18H22O5S B12728850 3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate CAS No. 72018-07-6

3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate

Cat. No.: B12728850
CAS No.: 72018-07-6
M. Wt: 350.4 g/mol
InChI Key: RFCULXOOMIOJCF-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate is an organic compound with the molecular formula C18H22O5S. It is a derivative of p-toluenesulfonic acid and is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a propyl chain, which is further linked to a p-toluenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate typically involves the reaction of 3-(2,5-dimethoxyphenyl)propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-(2,5-Dimethoxyphenyl)propanol+p-Toluenesulfonyl chloride3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate+HCl\text{3-(2,5-Dimethoxyphenyl)propanol} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(2,5-Dimethoxyphenyl)propanol+p-Toluenesulfonyl chloride→3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: The major products are the substituted derivatives where the p-toluenesulfonate group is replaced by the nucleophile.

    Oxidation: The major products are quinones or other oxidized derivatives of the phenyl ring.

    Reduction: The major products are the corresponding alcohols or amines.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The p-toluenesulfonate group is a good leaving group, facilitating the formation of a reactive intermediate that can undergo further chemical transformations. The methoxy groups on the phenyl ring can also participate in electron-donating interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Isopropyl p-toluenesulfonate
  • Propyl p-toluenesulfonate

Uniqueness

3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it valuable in specific synthetic applications and research studies.

Properties

CAS No.

72018-07-6

Molecular Formula

C18H22O5S

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H22O5S/c1-14-6-9-17(10-7-14)24(19,20)23-12-4-5-15-13-16(21-2)8-11-18(15)22-3/h6-11,13H,4-5,12H2,1-3H3

InChI Key

RFCULXOOMIOJCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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